molecular formula C24H24N2O6 B303996 N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide

N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide

Numéro de catalogue B303996
Poids moléculaire: 436.5 g/mol
Clé InChI: AFRYEDBXMSNZDI-RGEXLXHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide, commonly known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor protein that is overexpressed in various types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has been shown to inhibit HER2 signaling and has potential as a therapeutic agent for the treatment of HER2-positive cancers.

Mécanisme D'action

TAK-285 inhibits N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling by binding to the ATP-binding site of the N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide tyrosine kinase domain. This prevents the autophosphorylation of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide and downstream signaling through the PI3K/Akt and MAPK pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancer cells.
Biochemical and Physiological Effects:
TAK-285 has been shown to have potent antitumor activity in preclinical models of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer. In addition to inhibiting N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling, TAK-285 has been shown to inhibit the growth of cancer stem cells and to enhance the activity of chemotherapy drugs. TAK-285 has also been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-285 is its specificity for N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide, which makes it a potentially effective therapy for N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancers. However, one limitation of TAK-285 is its poor solubility, which can make it difficult to administer in vivo. Additionally, TAK-285 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

Future research on TAK-285 could focus on improving its solubility and bioavailability, as well as evaluating its safety and efficacy in clinical trials. Other potential future directions include testing TAK-285 in combination with other N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-targeted therapies or chemotherapy drugs, and exploring its potential as a therapy for other types of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancers.

Méthodes De Synthèse

The synthesis of TAK-285 involves multiple steps, starting with the reaction of 5-methyl-2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxyaniline to form the amide intermediate. The amide is then coupled with 2-bromoacryloyl chloride to form the vinylamide intermediate, which is then reacted with 4-amino-N-(3-chloro-4-fluorophenyl)-benzamide to form TAK-285.

Applications De Recherche Scientifique

TAK-285 has been extensively studied in preclinical models of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer. In vitro studies have shown that TAK-285 inhibits N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling and induces cell death in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer cell lines. In vivo studies have shown that TAK-285 inhibits tumor growth in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer xenograft models.

Propriétés

Nom du produit

N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide

Formule moléculaire

C24H24N2O6

Poids moléculaire

436.5 g/mol

Nom IUPAC

N-[(Z)-1-(5-methylfuran-2-yl)-3-oxo-3-(3,4,5-trimethoxyanilino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H24N2O6/c1-15-10-11-18(32-15)14-19(26-23(27)16-8-6-5-7-9-16)24(28)25-17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28)(H,26,27)/b19-14-

Clé InChI

AFRYEDBXMSNZDI-RGEXLXHISA-N

SMILES isomérique

CC1=CC=C(O1)/C=C(/C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3

SMILES canonique

CC1=CC=C(O1)C=C(C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.